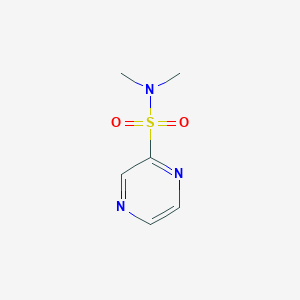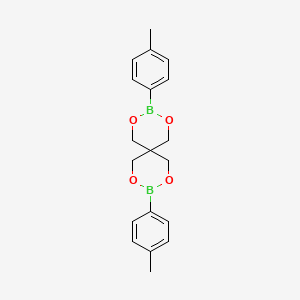
1-(1-Tritylimidazol-4-yl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Tritylimidazol-4-yl)prop-2-en-1-ol is a chemical compound that features a trityl-protected imidazole ring attached to a prop-2-en-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Tritylimidazol-4-yl)prop-2-en-1-ol typically involves the protection of the imidazole ring with a trityl group, followed by the introduction of the prop-2-en-1-ol moiety. One common method involves the reaction of trityl chloride with imidazole in the presence of a base, such as triethylamine, to form 1-tritylimidazole. This intermediate is then reacted with propargyl alcohol under suitable conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Tritylimidazol-4-yl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the prop-2-en-1-ol moiety can be reduced to form the corresponding saturated alcohol.
Substitution: The trityl group can be removed under acidic conditions to yield the free imidazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Acidic conditions, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), are used to remove the trityl group.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated alcohols.
Substitution: Formation of free imidazole derivatives.
Applications De Recherche Scientifique
1-(1-Tritylimidazol-4-yl)prop-2-en-1-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(1-Tritylimidazol-4-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The trityl group provides steric protection, allowing the compound to selectively interact with its targets. The prop-2-en-1-ol moiety can undergo further chemical modifications, enhancing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-Tritylimidazol-4-yl)prop-2-en-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
1-(1-Tritylimidazol-4-yl)prop-2-yn-1-ol: Similar structure but with a triple bond instead of a double bond.
Uniqueness
1-(1-Tritylimidazol-4-yl)prop-2-en-1-ol is unique due to its combination of a trityl-protected imidazole ring and a prop-2-en-1-ol moiety. This structure provides a balance of stability and reactivity, making it a versatile compound for various applications in scientific research.
Propriétés
Formule moléculaire |
C25H22N2O |
|---|---|
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
1-(1-tritylimidazol-4-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C25H22N2O/c1-2-24(28)23-18-27(19-26-23)25(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h2-19,24,28H,1H2 |
Clé InChI |
OKOFQWSTTQSKEF-UHFFFAOYSA-N |
SMILES canonique |
C=CC(C1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexanecarboxylic acid](/img/structure/B13980667.png)

![[4-[3-(Dimethylamino)propylamino]phenyl]boronic acid](/img/structure/B13980683.png)
![N-(Naphthalen-1-yl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B13980691.png)
![6-amino-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13980693.png)
![8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrano[4,3-c]pyridin-4-ol](/img/structure/B13980697.png)


![(S)-3-benzyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B13980716.png)
![2-Chloro-5-iodo-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B13980720.png)



